2-Amino-8-methyl-3-propylquinoline hydrochloride
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Overview
Description
2-Amino-8-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₇ClN₂ and a molecular weight of 236.74 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an amino group, a methyl group, and a propyl group attached to a quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-3-propylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-8-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the methyl and propyl groups, making it less hydrophobic.
8-Methylquinoline: Does not have the amino and propyl groups, affecting its reactivity.
3-Propylquinoline: Missing the amino and methyl groups, altering its biological activity.
Uniqueness
2-Amino-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
1171072-56-2 |
---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
8-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-5-11-8-10-7-4-6-9(2)12(10)15-13(11)14;/h4,6-8H,3,5H2,1-2H3,(H2,14,15);1H |
InChI Key |
HEPSBMPOIPRRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC=CC(=C2N=C1N)C.Cl |
Origin of Product |
United States |
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